
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide, also known as HMN-214, is a small molecule inhibitor that has shown potential in the treatment of cancer. It was developed by the pharmaceutical company, HUYA Bioscience International, and is currently undergoing clinical trials.
Mechanism of Action
Aurora kinase A is a serine/threonine kinase that is overexpressed in many types of cancer. It plays a critical role in mitosis and is required for the proper alignment and segregation of chromosomes during cell division. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide binds to the ATP-binding site of Aurora kinase A and inhibits its activity, leading to defects in mitotic spindle formation and chromosome alignment. This ultimately leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the phosphorylation of histone H3, a marker of mitotic entry, and to induce the expression of p21, a cell cycle inhibitor. It has also been shown to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide is its specificity for Aurora kinase A. This allows for targeted inhibition of this protein without affecting other kinases or cellular processes. However, one limitation is that it may not be effective in all types of cancer, as some tumors may use alternative pathways to bypass the need for Aurora kinase A.
Future Directions
There are several potential future directions for the development of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide. One direction is to explore its use in combination with other anti-cancer agents, such as chemotherapy or radiation therapy. Another direction is to investigate its use in combination with other targeted therapies, such as inhibitors of the PI3K/Akt/mTOR pathway. Additionally, further research is needed to determine the optimal dosing and schedule for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide in clinical trials, as well as to identify potential biomarkers of response.
Synthesis Methods
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide involves a multi-step process that begins with the reaction of 7-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with p-toluidine to form the intermediate 7-methyl-2-(p-tolylamino)quinoline-3-carbaldehyde. This intermediate is then reacted with furan-2-carboxylic acid in the presence of a coupling agent to form N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide.
Scientific Research Applications
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide has been shown to have anti-tumor activity in a variety of cancer cell lines, including breast, lung, and ovarian cancer. It works by inhibiting the activity of the protein Aurora kinase A, which is involved in cell division and proliferation. This inhibition leads to cell cycle arrest and ultimately, cell death.
properties
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-15-6-9-19(10-7-15)25(23(27)21-4-3-11-28-21)14-18-13-17-8-5-16(2)12-20(17)24-22(18)26/h3-13H,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXIAINEIJBGRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(4-methylphenyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-bromo-5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7715852.png)
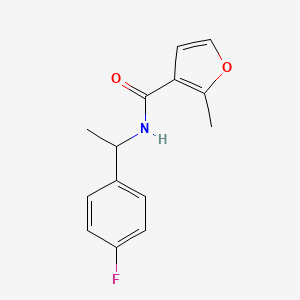
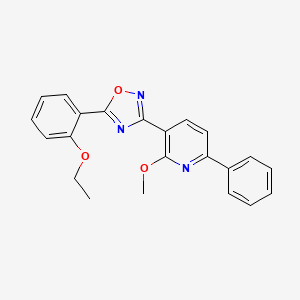
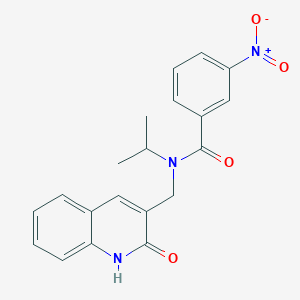

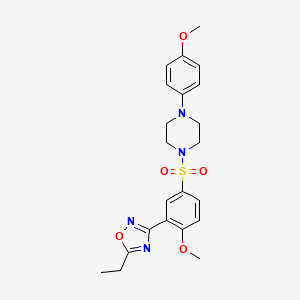
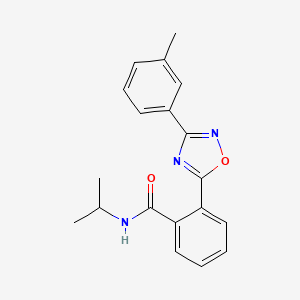
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7715931.png)
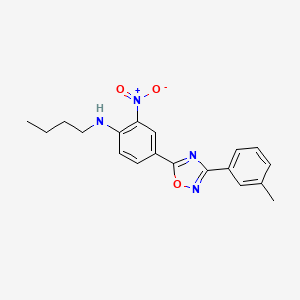


![N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715949.png)

